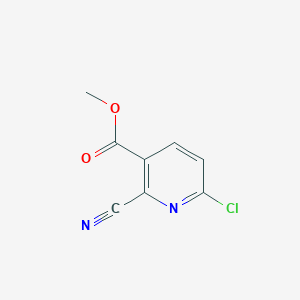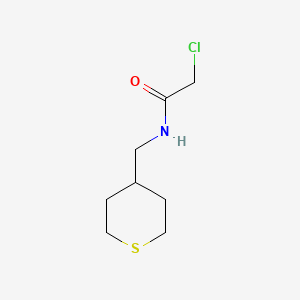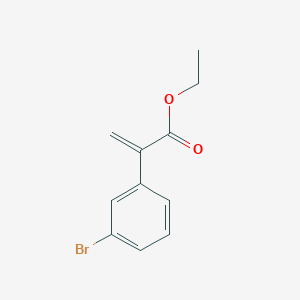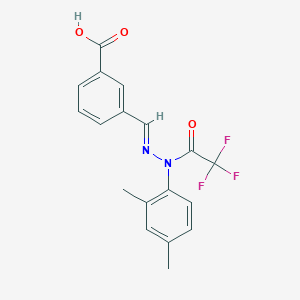![molecular formula C8H10F2O2 B13016110 7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 1432679-45-2](/img/structure/B13016110.png)
7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Difluorobicyclo[221]heptane-2-carboxylic acid is a fluorinated bicyclic compound with the molecular formula C8H10F2O2 It is characterized by its unique bicyclo[221]heptane structure, which includes two fluorine atoms at the 7th position and a carboxylic acid group at the 2nd position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid typically involves the fluorination of bicyclo[2.2.1]heptane derivatives. One common method is the Diels-Alder reaction, where a furan reacts with an olefinic or acetylenic compound to form the bicyclic structure . The fluorination step can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound can be used in studies involving enzyme inhibition or protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions. The carboxylic acid group can participate in ionic interactions or act as a hydrogen bond donor/acceptor, influencing the compound’s overall activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7,7-Difluorobicyclo[4.1.0]heptane-2-carboxylic acid: Another fluorinated bicyclic compound with a different ring structure.
7-Oxabicyclo[2.2.1]heptane derivatives: Compounds with an oxygen atom in the bicyclic structure, often synthesized via Diels-Alder reactions.
Uniqueness
7,7-Difluorobicyclo[2.2.1]heptane-2-carboxylic acid is unique due to its specific fluorination pattern and bicyclic structure, which confer distinct chemical and physical properties. These features make it valuable for applications requiring high stability, reactivity, and specificity.
Eigenschaften
CAS-Nummer |
1432679-45-2 |
|---|---|
Molekularformel |
C8H10F2O2 |
Molekulargewicht |
176.16 g/mol |
IUPAC-Name |
7,7-difluorobicyclo[2.2.1]heptane-2-carboxylic acid |
InChI |
InChI=1S/C8H10F2O2/c9-8(10)4-1-2-6(8)5(3-4)7(11)12/h4-6H,1-3H2,(H,11,12) |
InChI-Schlüssel |
HRNUGJYDRBDIHC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2C(CC1C2(F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[2-(difluoromethyl)cyclobutyl]carbamate](/img/structure/B13016031.png)
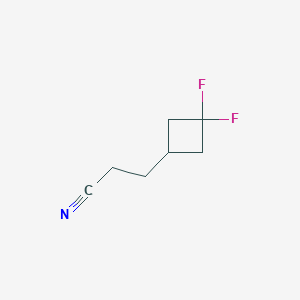
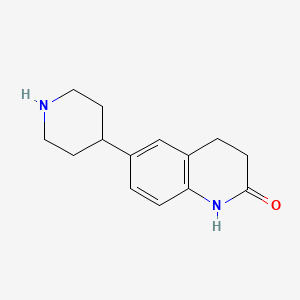

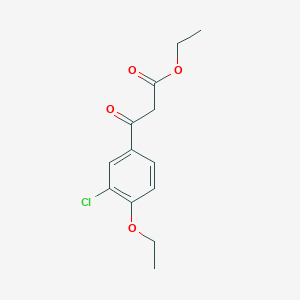
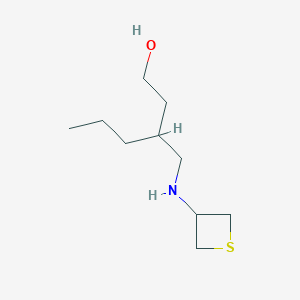
![6-bromo-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13016074.png)
